molecular formula C8H8N2O3S B3198131 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid CAS No. 1009571-63-4

8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid

Cat. No. B3198131
CAS RN: 1009571-63-4
M. Wt: 212.23 g/mol
InChI Key: HPVMNFYDMAJZKL-UHFFFAOYSA-N
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Description

8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid, also known as OTDCA, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. OTDCA is a member of the diazepine family and has a unique chemical structure that makes it an interesting target for synthetic chemists and medicinal chemists.

Mechanism of Action

The mechanism of action of 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a stable chemical structure that allows for consistent results. However, there are also limitations to its use in the laboratory. It can be difficult to obtain high yields of this compound, and it has limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid. One area of interest is the development of new antibiotics and antiviral drugs based on the structure of this compound. Another area of interest is the development of new anticancer agents that target specific cancer cell types. Additionally, research is needed to better understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Scientific Research Applications

8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have antibacterial, antiviral, and antifungal properties, making it a promising candidate for the development of new antibiotics and antiviral drugs. This compound has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.

properties

IUPAC Name

8-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c11-6-2-1-3-10-5(7(12)13)4-14-8(10)9-6/h4H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVMNFYDMAJZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)C(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid
Reactant of Route 2
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid
Reactant of Route 3
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid
Reactant of Route 4
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid
Reactant of Route 5
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid
Reactant of Route 6
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid

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